molecular formula C14H14As2N2Na2O8S2 B1615249 Sulfarsphenamine CAS No. 618-82-6

Sulfarsphenamine

Cat. No.: B1615249
CAS No.: 618-82-6
M. Wt: 598.2 g/mol
InChI Key: BPRGSDPGYCSOSJ-UHFFFAOYSA-L
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Description

Sulfarsphenamine, chemically designated as 3,3'-diamino-4,4'-dihydroxyarsenobenzol-N,N-methanesulfonic acid disodium salt (C₁₄H₁₄As₂N₂O₈S₂·2Na, molecular weight 598.22), is an organic arsenical derived from arsphenamine . Developed in the 1920s, it was initially marketed in France as Sulfarsenol and later standardized by Voegtlin and Johnson for clinical use against syphilis and protozoal infections . Its synthesis involves two stages:

Condensation: Arsphenamine reacts with formaldehyde to form a formaldehyde imide derivative.

Esterification: Sodium bisulfite is added to create a sulfurous acid ester salt .

Key pharmacological advantages include subcutaneous administration compatibility, stable aqueous solutions (retaining efficacy for 24 hours in air), and reduced toxicity compared to earlier arsenicals . However, it has been largely supplanted by modern antibiotics like penicillin .

Properties

CAS No.

618-82-6

Molecular Formula

C14H14As2N2Na2O8S2

Molecular Weight

598.2 g/mol

IUPAC Name

disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate

InChI

InChI=1S/C14H16As2N2O8S2.2Na/c19-13-3-1-9(5-11(13)17-7-27(21,22)23)15-16-10-2-4-14(20)12(6-10)18-8-28(24,25)26;;/h1-6,17-20H,7-8H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

BPRGSDPGYCSOSJ-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+]

Other CAS No.

618-82-6

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Reactivity

Sulfarsphenamine differs from its closest analog, neoarsphenamine , in its side-chain composition:

  • This compound : Contains a sulfonic acid ester group (-NH-CH₂·O·SO₂Na) .
  • Neoarsphenamine : Features a sulfoxylic acid ester group (-NH-CH₂·O·SONa) .

This structural distinction impacts reactivity:

Test This compound Neoarsphenamine
Indigo carmine No reduction unless pretreated with Zn/AcOH Rapid reduction upon heating (yellow solution)
Methylene blue No decolorization Immediate decolorization (leuco base formation)

Pharmacological Profile

Parameter This compound Neoarsphenamine Arsphenamine
Administration Subcutaneous, intramuscular Intravenous Intravenous
Stability High (air-stable for 24 hours) Moderate (oxidizes readily) Low (requires fresh prep)
Toxicity Lower systemic toxicity Higher risk of anaphylaxis Severe (neurotoxicity)
Efficacy in Syphilis Comparable to neoarsphenamine Standard therapy pre-penicillin Limited due to toxicity

Analytical and Clinical Differentiation

Analytical Techniques

  • Elemental Analysis : this compound contains 29.87% arsenic and distinct sulfur content (~8.5%) from arsphenamine derivatives .
  • Osmotic Pressure : Freezing-point depression methods confirm its ionic stability .

Clinical Outcomes

  • This compound : Favored for outpatient use due to flexible dosing and fewer acute reactions. A 1936 study reported 75% seronegativity rates in syphilis patients after 12 months .
  • Neoarsphenamine : Higher efficacy in early syphilis (85% seronegativity) but linked to severe adverse events, including hepatotoxicity .

Legacy and Replacement

While this compound was pivotal in early antisyphilitic therapy, its use declined post-1940s with the advent of penicillin (lower toxicity, broader spectrum) and sulfonamides (e.g., sulfaquinoxaline for coccidiosis) . Modern arsenicals are restricted to niche applications due to cumulative toxicity risks.

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